



## Application Notes and Protocols for Implementing Fine-grained Post-Training Quantization

Author: BenchChem Technical Support Team. Date: December 2025

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### Introduction

Deep learning models are increasingly integral to scientific research and drug discovery, powering advancements in areas ranging from medical image analysis to protein structure prediction and virtual screening. However, the computational expense and memory footprint of these large models can be a significant barrier to their deployment, particularly in resource-constrained research environments or on specialized hardware. Post-training quantization (PTQ) offers a powerful solution by converting a pre-trained floating-point model to a lower-precision integer representation, thereby reducing model size and accelerating inference with minimal impact on accuracy.[1][2][3]

Fine-grained post-training quantization techniques, such as per-channel and mixed-precision quantization, provide further optimization by applying different quantization parameters to different parts of the model, offering a better trade-off between efficiency and performance.[4] [5] These methods are particularly advantageous for the complex and diverse neural network architectures prevalent in scientific applications.

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to understanding and implementing fine-grained post-training



quantization. We will cover the core concepts, present detailed experimental protocols, summarize key performance metrics, and provide visualizations of the workflows involved.

# Core Concepts in Fine-grained Post-Training Quantization

Post-training quantization is performed after a model has been trained, making it a more straightforward process than quantization-aware training (QAT), which integrates quantization into the training loop.[6] The fundamental idea is to map the range of floating-point values for weights and activations to a smaller range of integer values.

### Key Terminology:

- Quantization: The process of converting high-precision floating-point numbers to lower-precision data types, such as 8-bit integers (INT8).[2]
- Calibration: A crucial step in PTQ where a small, representative dataset is used to determine the quantization parameters (e.g., scaling factors and zero-points) for the model's weights and activations.[7]
- Per-Tensor Quantization: A coarse-grained approach where a single set of quantization parameters is used for an entire tensor.
- Per-Channel Quantization: A fine-grained technique where different quantization parameters are applied to each channel of a convolutional layer's weights, which can significantly improve accuracy.[4]
- Mixed-Precision Quantization: A strategy where different layers or parts of a model are
  quantized to different bit-widths (e.g., some layers in INT8, others in FP16 or full precision)
  based on their sensitivity to quantization.[5] This allows for a more optimal balance between
  performance and accuracy.

# Application in Scientific Research and Drug Discovery



Fine-grained PTQ is particularly relevant for the deployment of large-scale deep learning models in scientific domains:

- Medical Image Analysis: Quantizing models for tasks like 3D medical image segmentation
  can dramatically reduce their memory footprint and inference time, making them more
  practical for clinical settings.[1][7] A study on 3D medical image segmentation demonstrated
  that PTQ can reduce model size by up to 3.85x and improve inference latency by up to 2.66x
  with negligible impact on segmentation accuracy.[3]
- Protein Structure Prediction: Models like ESMFold, a protein language model used for structure prediction, are computationally intensive. Research has shown that applying specialized PTQ techniques can significantly compress these models while preserving the accuracy of the predicted structures.[7] Challenges in this area include handling the highly asymmetric activation ranges observed in protein language models.[7]
- Virtual Screening and Drug Discovery: Deep learning models are used to predict molecular properties and screen vast libraries of compounds. Quantizing these models can accelerate the screening process, enabling researchers to analyze more candidates in a shorter time.
   The reduced computational cost also allows for the use of more complex models on standard hardware.

Below is a conceptual workflow illustrating the integration of a quantized model in a drug discovery pipeline.

Quantized model in a drug discovery workflow.

## **Experimental Protocols**

This section provides detailed protocols for implementing fine-grained post-training quantization.

# Protocol 1: Per-Channel and Mixed-Precision PTQ for a General Application

This protocol outlines a general approach for applying per-channel and mixed-precision PTQ.

Materials:



- Pre-trained deep learning model in a framework like TensorFlow or PyTorch.
- A small, representative calibration dataset (100-500 samples) that reflects the data distribution the model will encounter in production. This data does not need to be labeled.
- A validation dataset with labels to evaluate the accuracy of the quantized model.
- A deep learning framework with quantization support (e.g., TensorFlow Lite, PyTorch's quantization module, NVIDIA TensorRT).

#### Procedure:

- Model Preparation:
  - Load the pre-trained floating-point (FP32) model.
  - Ensure the model is in evaluation mode.
- Define Quantization Configuration:
  - Specify the target quantization precision (e.g., INT8).
  - For mixed-precision, define which layers should be quantized to a lower precision and which should remain in higher precision. This can be determined empirically by evaluating the sensitivity of each layer to quantization.[5]
- Calibration:
  - Prepare the calibration data loader.
  - Iterate through the calibration dataset and feed the data through the model to collect statistics (e.g., min/max ranges) for weights and activations.
- Quantization:
  - Apply the quantization process using the chosen framework's tools. For per-channel quantization, ensure the configuration specifies this granularity for the relevant layers (typically convolutional layers).





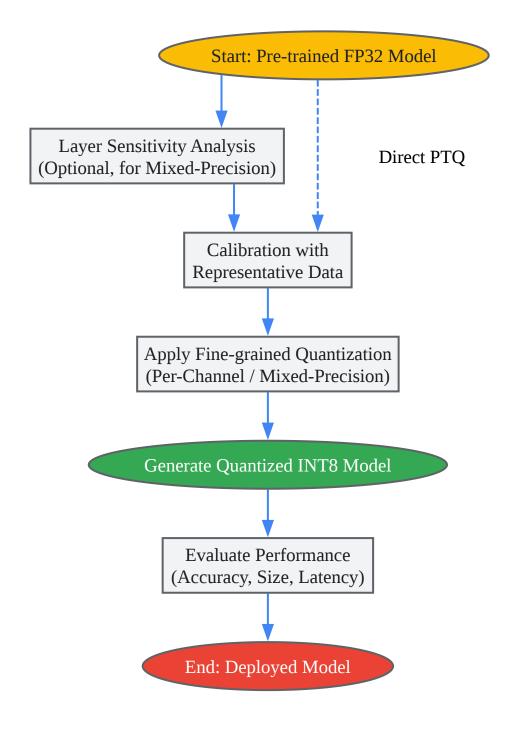


### Validation:

- Evaluate the quantized model on the validation dataset to measure its accuracy.
- Compare the accuracy of the quantized model to the original FP32 model to assess any degradation.
- Performance Benchmarking:
  - Measure the model size (in MB) of both the FP32 and quantized models.
  - Benchmark the inference latency (in ms) of both models on the target hardware.

The following diagram illustrates the general workflow for fine-grained PTQ.





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General workflow for fine-grained PTQ.

## Protocol 2: PTQ for 3D Medical Image Segmentation using NVIDIA TensorRT

This protocol is adapted from a practical study on quantizing 3D medical image segmentation models.[1][3]



#### Materials:

- Pre-trained 3D segmentation model (e.g., U-Net, SwinUNETR) in PyTorch.
- Unlabeled calibration dataset of 3D medical images.
- NVIDIA GPU with TensorRT support.
- ONNX (Open Neural Network Exchange) library.

### Procedure:

- Model Conversion to ONNX:
  - Convert the pre-trained PyTorch model to the ONNX format. This provides a common representation for optimization.
- · Fake Quantization and Calibration:
  - Use a tool like NVIDIA's Model Optimizer (ModelOpt) to insert QuantizeLinear and
     DequantizeLinear nodes into the ONNX graph. This simulates the quantization process.
  - Calibrate the model using the unlabeled 3D medical image dataset to determine the scaling factors and zero-points for activations.
- Real Quantization with TensorRT:
  - Load the "fake quantized" ONNX model into TensorRT.
  - TensorRT will parse the graph and replace the simulated quantization nodes with optimized INT8 kernels, creating a deployable TensorRT engine.
- Performance Evaluation:
  - Measure the model size, GPU memory usage, and inference latency of the FP32 and INT8 TensorRT engines.



 Evaluate the segmentation accuracy using metrics like the Dice Similarity Coefficient (DSC) on a labeled validation set.

## **Quantitative Data Summary**

The following tables summarize the performance of fine-grained post-training quantization from various studies.

Table 1: Performance of 8-bit PTQ on 3D Medical Image Segmentation Models

Model	Task	FP32 mDSC	INT8 mDSC	Model Size Reduction	Inference Latency Speedup
U-Net	Abdominal Segmentation	0.854	0.853	3.85x	2.66x
TransUNet	Abdominal Segmentation	0.862	0.861	2.42x	2.05x
nnU-Net	Full Body Segmentation	0.912	0.911	3.78x	2.51x
SwinUNETR	Full Body Segmentation	0.908	0.907	3.52x	2.33x

Data adapted from a practical study on real inference engines.[3]

Table 2: Comparison of PTQ Methods for Protein Language Models (ESMFold)

Method	Bit-width	TM-Score (Higher is better)
Full Precision (FP32)	32	0.835
Uniform PTQ	8	0.798
PTQ4Protein (Proposed Method)	8	0.834



Data adapted from a study on post-training quantization of protein language models. The proposed PTQ4Protein method utilizes piecewise linear quantization to handle asymmetric activation values.[7]

Table 3: Impact of Low-Bit PTQ on ImageNet Classification (ResNet-18)

Weight Bits	Activation Bits	Accuracy
32 (FP32)	32 (FP32)	69.76%
8	8	69.52%
4	4	67.89%
2	2	53.14%

Data adapted from a study on post-training quantization based on prediction difference metric (PD-Quant).[8]

### Conclusion

Fine-grained post-training quantization is a powerful and practical technique for optimizing deep learning models in scientific research and drug discovery. By applying per-channel or mixed-precision strategies, researchers can significantly reduce the computational and memory requirements of their models with minimal loss of accuracy. The protocols and data presented in these application notes provide a foundation for implementing these techniques, enabling the deployment of more efficient and accessible AI-powered solutions in the scientific domain. As hardware continues to evolve with better support for low-precision arithmetic, the importance of fine-grained quantization will only continue to grow.

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- To cite this document: BenchChem. [Application Notes and Protocols for Implementing Fine-grained Post-Training Quantization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2542558#implementing-fine-grained-post-training-quantization]

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